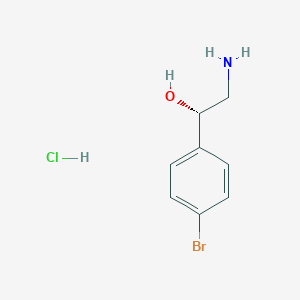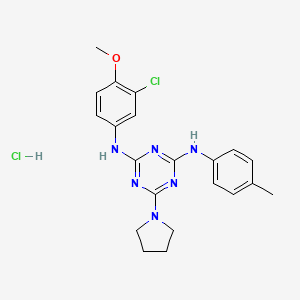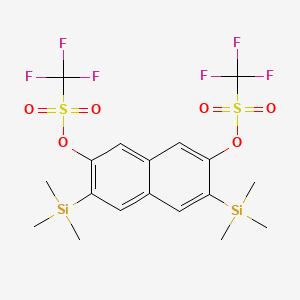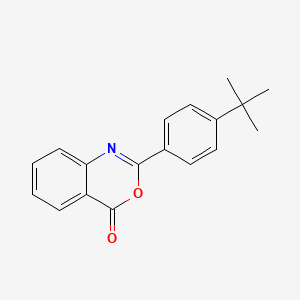![molecular formula C15H19N5O4S B2591654 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 869068-54-2](/img/structure/B2591654.png)
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C15H19N5O4S and its molecular weight is 365.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Synthetic Research
Crystal Structure and Hirshfeld Surface Analysis : A study on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, related to the chemical class of the compound , detailed their synthesis, spectral characterization, and crystal structure confirmation via X-ray diffraction. Hirshfeld surfaces computational method was used to quantify intercontacts, indicating significant contributions towards the structures from H…H intercontact compared to other intercontacts. These compounds exhibited good antibacterial and potent antioxidant activities, highlighting the structural basis for their biological efficacy (Karanth et al., 2019).
Synthesis and Evaluation of Oxadiazole Derivatives : Research focused on synthesizing N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides showed that these derivatives have potential anti-bacterial agents against both gram-negative and gram-positive bacteria, along with moderate inhibitors of α-chymotrypsin enzyme. These findings underscore the importance of the oxadiazole moiety and its derivatives in developing new antibacterial and enzymatic inhibitors (Siddiqui et al., 2014).
Pharmacological Potential
Glutaminase Inhibitors : The study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, aimed at identifying potent glutaminase inhibitors with improved drug-like properties, revealed that certain analogs retained BPTES's potency with better solubility. This research is crucial for cancer therapy, as glutaminase inhibitors can attenuate the growth of certain types of cancer cells (Shukla et al., 2012).
Antimicrobial and Antifungal Activities : Synthesis of new heterocycles incorporating a sulfamoyl moiety, based on unreported 2-cyano-N-(4-{[(5-methylisoxazol3-yl)amino]sulfonyl}phenyl)acetamide, demonstrated promising in vitro antibacterial and antifungal activities. This research highlights the potential of such compounds in developing new antimicrobial agents (Darwish et al., 2014).
Antiviral Activity Against Flu A Virus : A study on the antiviral activity of (4,6-bis-amino[1,3,5]triazin-2-yl-sulfanyl)-N-aryl-acetamide derivatives against the FluA (H1N1) virus highlighted the high antiviral activity of these compounds. Such research is instrumental in the development of new antiviral drugs, especially in the face of emerging viral threats (Demchenko et al., 2020).
Propriétés
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S/c1-23-11-4-3-10(7-12(11)24-2)5-6-17-13(21)9-25-15-19-18-8-14(22)20(15)16/h3-4,7-8H,5-6,9,16H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJKWAIJHUOVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=CC(=O)N2N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(2-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2591571.png)
![1-(2,4-dichlorobenzyl)-3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone](/img/structure/B2591573.png)

![1-(2-fluorobenzyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2591575.png)

![N-[3-(3-Cyclohexylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2591579.png)



![5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide](/img/structure/B2591587.png)

![N-butyl-N'-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2591592.png)
![N-Ethyl-N-[2-[4-(4-hydroxypiperidin-1-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2591593.png)

